molecular formula C8H14N4O B13069695 1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13069695
M. Wt: 182.22 g/mol
InChI Key: JOBMMMYXWWGUFR-UHFFFAOYSA-N
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Description

1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a methyloxolan group.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This coordination can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison: 1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties compared to imidazole, pyrazole, and benzodiazepine derivatives. The triazole ring’s ability to participate in click chemistry makes it a versatile building block in synthetic chemistry .

Biological Activity

1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

The molecular formula of this compound is C8H13N3OC_8H_{13}N_3O, with a molecular weight of 169.20 g/mol. The compound features a triazole ring, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC8H13N3O
Molecular Weight169.20 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The triazole ring can be formed using various methods such as the Huisgen cycloaddition reaction or via nucleophilic substitution reactions involving azides and alkynes .

Antimicrobial Properties

Triazoles have been widely studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against a range of pathogens. For instance, compounds similar to this compound have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Study: Antimicrobial Efficacy
A study evaluated several triazole derivatives against common bacterial strains. The results indicated that compounds with substitutions on the triazole ring exhibited enhanced activity compared to unsubstituted analogs. Specifically, the presence of hydrophobic groups improved membrane permeability and interaction with bacterial targets .

Anticancer Activity

Triazole compounds have also been investigated for their anticancer potential. The structural characteristics of triazoles allow them to inhibit key enzymes involved in cancer cell proliferation. For instance, some derivatives have been shown to inhibit carbonic anhydrase II, an enzyme implicated in tumor growth .

Table: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
Triazole Derivative ABreast CancerInhibition of carbonic anhydrase
Triazole Derivative BLung CancerInduction of apoptosis
Triazole Derivative CColorectal CancerCell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can often be correlated with their structural features. Modifications at specific positions on the triazole ring can significantly influence their pharmacological profiles. For example:

  • Substituents : Electron-donating groups at the C3 position enhance antibacterial activity.
  • Hydrophobicity : Increased hydrophobic character improves membrane penetration and bioavailability .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

1-[(5-methyloxolan-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C8H14N4O/c1-6-2-3-7(13-6)4-12-5-8(9)10-11-12/h5-7H,2-4,9H2,1H3

InChI Key

JOBMMMYXWWGUFR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CN2C=C(N=N2)N

Origin of Product

United States

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